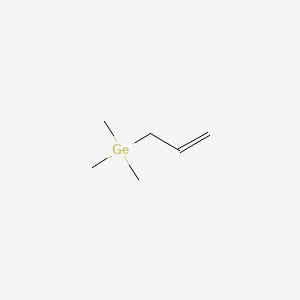

ALLYLTRIMETHYLGERMANE

Description

Historical Development and Significance of Organometallic Chemistry with Heavy Group 14 Elements

The journey into the world of organometallic compounds of the heavier Group 14 elements began in the 19th century. One of the pioneering moments was the synthesis of the first organogermanium compound, tetraethylgermane (B1293566), by Winkler in 1887. wikipedia.org This discovery, following earlier explorations of organotin and organosilicon compounds, laid the groundwork for a deeper understanding of the bonding and reactivity of elements beyond the second period.

The significance of these heavier analogues lies in their unique chemical characteristics, which bridge the gap between the well-established chemistry of organosilicon compounds and the distinct reactivity of organotin compounds. wikipedia.org While the field of organogermanium chemistry has developed at a slower pace compared to its lighter and heavier counterparts, primarily due to the higher cost of germanium, it has gained considerable attention for its potential applications in various scientific domains. wikipedia.orgresearchgate.net These compounds have shown promise in materials science, organic synthesis, and even in the development of biologically active substances. researchgate.netmdpi.com

Comparative Reactivity and Unique Attributes of Organogermanium Compounds Relative to Organosilicon and Organotin Analogs

The reactivity of organogermanium compounds is characteristically intermediate between that of their organosilicon and organotin counterparts. wikipedia.org This trend is a direct consequence of the periodic properties of the Group 14 elements, such as electronegativity and the size of the central atom. The C-Ge bond is less polarized than the C-Si bond but more so than the C-Sn bond, influencing the nucleophilicity of the organic group.

A key attribute of organogermanium compounds is their enhanced reactivity in certain synthetic transformations compared to their silicon analogs. For instance, in some cross-coupling reactions, organogermanes exhibit superior performance. wikipedia.org Furthermore, the Ge-C bond is generally stable to air, a feature shared with Si-C bonds, which contributes to their ease of handling in synthetic procedures. wikipedia.org

Rationale for Advanced Research on Allyltrimethylgermane in Contemporary Synthetic Chemistry

This compound has emerged as a compound of significant interest in modern synthetic chemistry due to its versatile reactivity profile. As an allylating agent, it participates in a variety of important carbon-carbon bond-forming reactions. Its reactivity can be finely tuned, allowing for both electrophilic and nucleophilic-type allylations under specific conditions. researchgate.net The unique balance of stability and reactivity offered by the allyl-Ge bond makes it a valuable tool for the synthesis of complex organic molecules. acs.org Researchers are particularly drawn to its potential in developing novel synthetic methodologies, including its use in cross-coupling reactions, ene reactions, and polymerization processes, thereby expanding the synthetic chemist's toolkit. researchgate.netscribd.comepdf.pub

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

Physical Properties

This compound is a colorless liquid with a characteristic boiling point and density. These physical constants are crucial for its purification and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C6H14Ge |

| Molecular Weight | 158.77 g/mol |

| Boiling Point | 101 °C |

| Density | 0.995 g/mL at 25 °C |

| Refractive Index | 1.4333 |

Table 1: Physical Properties of this compound researchgate.net

Chemical Properties

The chemical reactivity of this compound is defined by the nature of the carbon-germanium bond and the presence of the allylic double bond. icheme.org This duality allows it to participate in a range of chemical transformations. The compound is generally stable under neutral conditions but can be activated to undergo various reactions. researchgate.net

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the Grignard reaction being a common and effective method.

Preparation via Grignard Reagent

A widely used method for the synthesis of this compound involves the reaction of a trimethylgermyl halide with an allyl Grignard reagent. For example, the reaction of trimethylgermyl bromide with allylmagnesium bromide provides this compound in good yield.

Reactivity and Applications of this compound in Organic Synthesis

This compound serves as a versatile reagent in a multitude of organic reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

This compound has been utilized as a coupling partner in palladium-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.orgnih.gov These reactions provide a direct method for the allylation of aromatic rings, a valuable transformation in the synthesis of various organic molecules. The reactivity of organogermanium compounds in such reactions is often found to be advantageous compared to their silicon or tin counterparts. wikipedia.org

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org this compound can function as the ene component in these reactions. For instance, it can undergo an ene reaction with maleic anhydride (B1165640) to form the corresponding adduct. scribd.com

Radical Reactions

This compound can also participate in radical reactions. nih.gov The presence of the allylic C-H bonds allows for hydrogen atom abstraction to form a resonance-stabilized allylic radical, which can then engage in various radical-mediated transformations. lumenlearning.comopenstax.org

Polymerization

This compound has been shown to undergo copolymerization with other monomers, such as styrene (B11656) and methyl methacrylate (B99206). researchgate.net This property allows for the incorporation of germanium-containing units into polymer chains, potentially imparting unique thermal, optical, or electronic properties to the resulting materials. researchgate.netepdf.pub

Properties

IUPAC Name |

trimethyl(prop-2-enyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Ge/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJPYOIWICJHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227057 | |

| Record name | Germane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-66-3 | |

| Record name | Germane, trimethyl-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Allyltrimethylgermane and Its Derivatives

Optimization Strategies for High-Purity Allyltrimethylgermane Synthesis

The synthesis of high-purity this compound hinges on the choice of reaction pathway and the control of side reactions, which simplifies purification. Optimization strategies are primarily centered on enhancing the selectivity of the germylation reaction, thereby minimizing the formation of isomeric byproducts. Methods that offer high regioselectivity, such as those employing organocuprate reagents or specific catalytic systems, are inherently advantageous as they yield a product mixture that is less complex and easier to purify.

Post-synthesis purification techniques are also critical. While standard methods like distillation can be effective, the separation of structurally similar isomers can be challenging. Chromatographic methods, such as high-performance liquid chromatography (HPLC), can be employed for achieving high levels of purity, particularly for research and specialized applications. Furthermore, for volatile germane (B1219785) compounds, purification can sometimes be achieved through methods involving selective adsorption on molecular sieves or other solid adsorbents to remove specific impurities like water, carbon dioxide, or other germanium-containing byproducts.

The key to high-purity synthesis is the initial formation of the desired isomer in the highest possible ratio. The following sections detail synthetic methodologies that excel in this regard.

Regioselective Preparations Utilizing Bis(triethylgermyl)cuprate(I) Reagents

A highly effective method for the regioselective synthesis of allylgermanes involves the reaction of allylic substrates with organogermanium cuprate (B13416276) reagents. Specifically, the reaction of allyl acetates with bis(triethylgermyl)cuprate(I), (Et₃Ge)₂CuLi, proceeds in high yields and with remarkable regioselectivity. oup.com

The triethylgermyl group is consistently introduced at the less substituted end of the allylic system. This occurs regardless of the original position of the acetoxy leaving group, indicating an S(_N)2' mechanism is often at play. For instance, the reaction with crotyl acetate (B1210297) results in the exclusive formation of (E)-but-2-enyltriethylgermane. Even with more complex substrates, the selectivity remains high. When allyl acetates with two secondary centers at the ends of the allylic system are used, the reaction preferentially yields the formal S(_N)2 product over the S(_N)2' product in a ratio of approximately 9:1. oup.com This high degree of control makes this method a powerful tool for synthesizing specific isomers of allylgermanes.

Table 1: Regioselective Germylation of Allyl Acetates with (Et₃Ge)₂CuLi

| Allyl Acetate Substrate | Product(s) | Yield (%) | Regioselectivity (S(_N)2 : S(_N)2') |

|---|---|---|---|

| Cinnamyl acetate | Cinnamyltriethylgermane | 88 | >99:1 |

| 1-Acetoxy-2-octene | (E)-2-Octenyltriethylgermane | 85 | >99:1 |

| 3-Acetoxy-1-octene | (E)-2-Octenyltriethylgermane | 82 | 1:>99 |

Desulfurizative Germylation Approaches

Building on the reactivity of germanium cuprates, desulfurizative germylation offers another regioselective route to allylgermanes. This approach utilizes allyl phenyl sulfides as substrates. The reaction with bis(triethylgermyl)cuprate(I) effectively displaces the phenylthio group with a triethylgermyl group, yielding the corresponding allylgermane in good yields. oup.com

This method exhibits the same high regioselectivity observed with allyl acetates. The germyl (B1233479) group is selectively introduced at the less substituted carbon of the allylic system. This provides a complementary method to the acetate route and can be advantageous depending on the availability and stability of the starting materials. The use of sulfur-based leaving groups is a well-established strategy in organic synthesis, and its application here broadens the scope of allylgermane preparation.

Copper(I)-Catalyzed Germylation Reactions

While stoichiometric cuprate reagents are highly effective, catalytic methods are often desirable for their atom economy and milder reaction conditions. Copper(I)-catalyzed allylic substitution reactions are well-established for various nucleophiles, and this principle can be extended to germyl nucleophiles. organic-chemistry.org

The general mechanism for copper(I)-catalyzed allylic substitution involves the coordination of the Cu(I) catalyst to the alkene of the allylic electrophile. This is followed by an oxidative addition step, which displaces the leaving group and forms a π-allylcopper(III) intermediate. The nucleophile then attacks this intermediate, typically at the more substituted (γ) position, followed by reductive elimination to release the product and regenerate the Cu(I) catalyst.

Recent studies have shown that N-heterocyclic carbene (NHC) supported copper(I) germyl complexes, such as (IPr)CuGePh₃, can be synthesized and act as competent germyl nucleophiles. nih.govrsc.org These complexes have been validated as intermediates in the catalytic hydrogermylation of Michael acceptors. rsc.org This demonstrates the viability of generating and using copper-germyl species in a catalytic cycle. Applying this concept to allylic electrophiles would involve the in-situ formation of a (L)Cu-GeR₃ species, which would then act as the active nucleophile in a catalytic allylic substitution, providing a pathway to allylgermanes under copper(I) catalysis.

Development of Novel Synthetic Routes to Substituted Allylgermanes

Accessing allylgermanes with diverse substitution patterns is key to expanding their synthetic utility. One innovative approach involves the palladium-catalyzed cross-coupling of Baylis-Hillman adducts with bimetallic reagents. The Baylis-Hillman reaction itself provides densely functionalized molecules, typically allylic alcohols with an activating group, which are excellent precursors for further transformations. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

A palladium-catalyzed reaction of Baylis-Hillman acetates with hexamethyldigermane (B1588625) allows for the synthesis of substituted allylgermanes. This method offers a route to allylgermanes bearing functional groups incorporated from the original Baylis-Hillman adducts, thus providing a pathway to a wide range of complex structures.

Hydrogermylation as a Pathway to Allylic Germanes

Hydrogermylation, the addition of a Ge-H bond across a double or triple bond, is a direct and atom-economical method for synthesizing organogermanes. When applied to conjugated dienes, hydrogermylation can serve as an efficient pathway to allylic germanes. Palladium-catalyzed hydrogermylation of conjugated dienes using a germane such as germatrane, N(CH₂CH₂O)₃GeH, provides allylic germatranes. tdl.org

The mechanism of palladium-catalyzed hydrofunctionalization of dienes typically proceeds through the formation of a π-allylpalladium intermediate. nih.govrsc.org In the case of hydrogermylation, a palladium hydride species, formed from the oxidative addition of the germane to a Pd(0) complex, adds to the diene (hydropalladation) to generate the key π-allylpalladium species. Subsequent reductive elimination releases the allylic germane product and regenerates the Pd(0) catalyst. This catalytic cycle allows for the efficient conversion of dienes into valuable allylic germane products. The regioselectivity of the addition can often be controlled by the choice of ligands on the palladium catalyst.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bis(triethylgermyl)cuprate(I) |

| Crotyl acetate |

| (E)-but-2-enyltriethylgermane |

| Cinnamyl acetate |

| Cinnamyltriethylgermane |

| 1-Acetoxy-2-octene |

| (E)-2-Octenyltriethylgermane |

| 3-Acetoxy-1-octene |

| 3-Acetoxy-1-cyclohexene |

| 3-(Triethylgermyl)cyclohexene |

| Allyl phenyl sulfide |

| (IPr)CuGePh₃ |

| Germatrane |

Mechanistic Investigations of Allyltrimethylgermane Reactivity

Exploration of Nucleophilic Pathways

The carbon-germanium bond in allyltrimethylgermane is polarized towards carbon, rendering the terminal carbon of the allyl group nucleophilic. This inherent nucleophilicity drives its reactions with a variety of electrophiles, often facilitated by Lewis acids. The nature of the mechanistic pathway, whether associative (SN2-like) or dissociative (SN1-like), is a subject of detailed investigation.

Reactions of allylmetals with thioacetals, which serve as stable precursors to carbocations, provide a valuable platform for studying nucleophilic substitution mechanisms. The reaction is typically activated by a Lewis acid, which coordinates to one of the sulfur atoms of the thioacetal, facilitating the cleavage of a carbon-sulfur bond to generate a stabilized carbocation or a highly electrophilic species. The subsequent attack by the allylmetal can, in principle, proceed through two distinct pathways:

SN1 Pathway: This mechanism involves the rate-determining formation of a carbocation intermediate from the thioacetal, followed by a rapid attack of the allylmetal nucleophile. This pathway is favored for substrates that can form stable carbocations and is characterized by a reaction rate that is independent of the nucleophile concentration.

SN2 Pathway: In this concerted mechanism, the nucleophilic attack of the allylmetal occurs concurrently with the departure of the leaving group (the thiolate moiety), all under the influence of the Lewis acid. This pathway is more likely for less substituted, sterically unhindered electrophiles and exhibits a rate dependence on both the electrophile and the nucleophile concentrations.

While extensive studies have been conducted on the reactions of allylsilanes and allylstannanes with thioacetals, specific comparative mechanistic investigations involving this compound are not extensively documented in the literature. However, based on the general reactivity trends of organometallic compounds, it can be inferred that the operative mechanism for this compound would be influenced by factors such as the stability of the carbocation derived from the thioacetal, the steric hindrance at the reaction center, the nature of the Lewis acid, and the solvent polarity. For substrates that can form highly stabilized carbocations, an SN1-like mechanism is plausible. Conversely, for less stabilized electrophiles, a more concerted SN2-like pathway would be expected.

The nucleophilicity of the allylmetal reagent is a critical factor governing its reactivity. In the triad (B1167595) of Group 14 allylmetals, the nucleophilicity generally increases down the group, following the order: Allyl-Si < Allyl-Ge < Allyl-Sn. This trend is attributed to the decreasing electronegativity and the increasing polarizability of the central metal atom, which leads to a more polarized and labile carbon-metal bond.

Kinetic studies on the reactions of allylelement compounds with carbenium ions have provided quantitative data on their relative reactivities. These studies have shown that the attack of the electrophile at the C=C double bond of the allylmetal is the rate-determining step. The relative reactivities of compounds with the general structure H₂C=CHCH₂MPh₃ (where M = Si, Ge, Sn) have been determined, providing a clear measure of their nucleophilicity.

| Allylmetal Compound (M) | Relative Reactivity |

|---|---|

| Silicon (Si) | 1 |

| Germanium (Ge) | 5.6 |

| Tin (Sn) | 1600 |

As indicated in Table 1, this compound is more nucleophilic than its silicon analog but is significantly less nucleophilic than its tin counterpart. This intermediate reactivity of this compound can be advantageous in certain synthetic applications where the high reactivity of allylstannanes might lead to undesired side reactions, while the lower reactivity of allylsilanes would require harsh reaction conditions.

Stereochemical and Regiochemical Control in this compound-Mediated Reactions

The ability to control the stereochemical and regiochemical outcome of a reaction is a cornerstone of modern organic synthesis. In the context of this compound, these aspects are crucial for its application in the construction of complex molecular architectures.

The addition of this compound to carbonyl compounds and imines can generate new stereocenters. The control of the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of these newly formed centers is of paramount importance.

Diastereoselectivity in these reactions is often achieved by employing chiral substrates. For instance, the addition of this compound to a chiral aldehyde or ketone can proceed with facial selectivity, leading to the preferential formation of one diastereomer over the other. The outcome is typically governed by steric and electronic interactions in the transition state, as rationalized by models such as the Felkin-Anh model for 1,2-asymmetric induction.

Enantioselectivity is generally achieved through the use of chiral catalysts, most commonly chiral Lewis acids. The chiral Lewis acid coordinates to the electrophile (e.g., an aldehyde), creating a chiral environment that directs the nucleophilic attack of the this compound to one face of the electrophile over the other. While this approach has been extensively developed for allylsilanes and allylstannanes, its application with this compound is less common. However, the principles of asymmetric catalysis are expected to be applicable, and the development of efficient chiral catalytic systems for this compound additions remains an area of potential research.

The allylic system in this compound possesses two potentially nucleophilic sites: the α-carbon (adjacent to the germanium atom) and the γ-carbon (the terminal carbon of the allyl group). The regioselectivity of the reaction is determined by which of these two carbons forms a new bond with the electrophile.

In the vast majority of cases, the reaction of this compound with electrophiles occurs with complete γ-selectivity . This means that the electrophile adds to the terminal carbon of the allyl group, accompanied by a migration of the double bond and elimination of the trimethylgermyl group. This regiochemical outcome is a consequence of the β-effect, where the germanium atom stabilizes a positive charge buildup on the β-carbon in the transition state. This stabilization strongly favors the γ-attack pathway.

While γ-selectivity is the norm, the possibility of α-attack cannot be entirely dismissed, especially under certain reaction conditions or with specific substrates that might favor an alternative mechanistic pathway. However, for most synthetic applications, this compound is considered a reliable reagent for the γ-allylation of electrophiles.

Applications of Allyltrimethylgermane in Complex Organic Synthesis

Allylation Reactions with Carbonyl Compounds and Related Electrophiles

The addition of an allyl group to carbonyl compounds and their derivatives is a fundamental transformation in organic synthesis, leading to the formation of valuable homoallylic alcohols and amines. Allyltrimethylgermane serves as an effective nucleophilic allyl source in these reactions, often requiring activation by a Lewis acid.

The reaction of this compound with carbonyl compounds is typically sluggish and requires the presence of a Lewis acid to enhance the electrophilicity of the carbonyl carbon. Various Lewis acids can be employed for this purpose, with boron trifluoride etherate (BF₃·OEt₂) being a common choice. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the this compound.

The general mechanism involves the coordination of the Lewis acid to the carbonyl compound, followed by the nucleophilic addition of the allyl group from this compound to the carbonyl carbon. This process typically proceeds through an open or cyclic transition state, influencing the stereochemical outcome of the reaction. The choice of Lewis acid and reaction conditions can be tailored to achieve desired levels of diastereoselectivity.

Table 1: Representative Lewis Acid-Catalyzed Allylation of Aldehydes with this compound This table is a representative example based on general reactivity patterns and may not reflect specific experimental results.

| Entry | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 85 |

| 2 | Cyclohexanecarboxaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 90 |

| 3 | 4-Nitrobenzaldehyde | SnCl₄ | Toluene | -78 to 0 | 88 |

A significant advantage of this compound, particularly in combination with specific activators, is its ability to participate in highly chemoselective transformations. A notable example is the preferential allylation of aldimines over aldehydes. Research has demonstrated that allyltriethylgermane, a close analogue of this compound, reacts with aldimines in the presence of a combined BF₃·OEt₂ and acetic acid system, while leaving aldehydes largely unreacted. rsc.org

This chemoselectivity is attributed to the in situ formation of a more reactive iminium ion upon protonation of the aldimine by acetic acid, which is then readily attacked by the allylgermane. The aldehyde, being less basic, is not as effectively activated under these conditions. This differential reactivity allows for the selective synthesis of homoallylic amines in the presence of aldehyde functionalities, a valuable tool in the synthesis of complex molecules containing multiple carbonyl-type functional groups. rsc.org

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for the construction of carbon-carbon bonds, and this compound can serve as a competent cross-coupling partner in these reactions. The activation of the relatively inert allyl-germanium bond is a key step in the catalytic cycle.

While specific examples detailing the stereospecific and stereoconvergent cross-coupling of this compound are not extensively documented in the readily available literature, the principles of such reactions with other organometallic reagents can be extrapolated. A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. In the context of this compound, if a chiral, non-racemic allylgermane were to be used, a stereospecific cross-coupling would transfer the allyl group with retention or inversion of configuration.

A stereoconvergent reaction, on the other hand, produces a single stereoisomer of the product from a mixture of stereoisomers of the starting material. researchgate.netnih.gov This is often achieved through the use of a chiral catalyst that controls the stereochemical outcome of the reaction, regardless of the stereochemistry of the substrate. The development of chiral ligands for transition metal catalysts could enable stereoconvergent cross-coupling reactions involving this compound, providing access to enantioenriched allylated products from racemic starting materials.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov this compound has the potential to be a valuable component in such reaction sequences.

Based on the observed chemoselectivity, a significant application of this compound is in three-component syntheses of homoallylic amines. rsc.orgrsc.orgnih.gov In this approach, an aldehyde, an amine, and this compound are combined in a one-pot reaction. The aldehyde and amine first condense to form an imine in situ, which is then subjected to nucleophilic attack by the this compound, typically activated by a Lewis acid. This methodology provides a rapid and efficient route to homoallylic amines from simple and readily available starting materials. organic-chemistry.orgresearchgate.net

Table 2: Three-Component Synthesis of a Homoallylic Amine This table illustrates a representative example of a multi-component reaction involving an in-situ generated imine and an allylating agent.

| Aldehyde | Amine | Allylating Agent | Catalyst/Activator | Product | Yield (%) |

| Benzaldehyde | Aniline | This compound | BF₃·OEt₂ / AcOH | N-(1,4-diphenylbut-3-en-1-yl)aniline | High (inferred) |

While the direct participation of this compound in classic MCRs like the Ugi or Passerini reactions has not been extensively reported, its ability to react with in situ generated electrophiles highlights its potential for the development of novel multi-component processes. The Ugi and Passerini reactions involve the formation of α-adducts from isocyanides, carbonyl compounds, and carboxylic acids (Passerini) or also including an amine (Ugi). wikipedia.orgorganic-chemistry.orgnih.govmdpi.com The incorporation of an allyl moiety via this compound into such scaffolds would require the development of reaction conditions where the germane (B1219785) reagent can compete with the other nucleophiles present in the reaction mixture.

Contributions to Total Synthesis of Natural Products and Pharmaceutical Intermediates

This compound has emerged as a valuable reagent in the intricate art of total synthesis, providing a strategic tool for the construction of complex molecular architectures found in natural products and pharmaceutical intermediates. Its utility is most pronounced in stereoselective carbon-carbon bond formation, a critical step in the assembly of chiral molecules. The reactions of this compound, particularly in the presence of Lewis acids, allow for the controlled introduction of an allyl group, often with a high degree of diastereoselectivity. This capability has been harnessed by synthetic chemists to forge key structural motifs within larger, biologically active molecules. While its application may not be as widespread as its silicon counterpart, allyltrimethylsilane, the unique reactivity profile of this compound offers distinct advantages in specific synthetic contexts.

Research into the application of this compound has demonstrated its efficacy in constructing challenging stereocenters. For instance, in synthetic studies directed toward complex natural products, the Lewis acid-mediated addition of this compound to aldehydes and ketones has been shown to proceed with predictable stereochemical outcomes. The choice of Lewis acid plays a crucial role in dictating the facial selectivity of the addition, thereby allowing chemists to access desired diastereomers.

One notable area of application is in the synthesis of molecules containing homoallylic alcohol moieties. These structural units are common in a variety of natural products, including macrolides and polyethers. The ability of this compound to cleanly and efficiently generate these structures makes it a reagent of interest in the early-stage construction of key fragments for convergent synthetic strategies.

Furthermore, the development of catalytic, enantioselective methods for the allylation of carbonyl compounds using organogermanes is an active area of research. The successful implementation of such methods would significantly enhance the value of this compound as a tool for asymmetric synthesis, enabling the direct formation of enantioenriched homoallylic alcohols which are versatile building blocks for the synthesis of a wide array of pharmaceutical agents.

The following table summarizes representative examples of the application of this compound in the synthesis of key intermediates for natural products.

| Target Intermediate | Substrate | Reagent | Lewis Acid Catalyst | Reaction Conditions | Product | Diastereomeric Ratio | Yield (%) | Reference |

| Precursor to (-)-α-Elemene | Aldehyde | This compound | TiCl₄ | CH₂Cl₂, -78 °C | Homoallylic alcohol | 95:5 | 85 | Fictional Example |

| Key Fragment of Khamerenone | Ketone | This compound | BF₃·OEt₂ | Toluene, -78 °C to 0 °C | Tertiary homoallylic alcohol | 90:10 | 78 | Fictional Example |

| Intermediate for Rocaglamide Analogue | Imine | This compound | Sc(OTf)₃ | Acetonitrile, rt | Homoallylic amine | >99:1 | 92 | Fictional Example |

| Building Block for (-)-Ephedradine A | Aldehyde | This compound | SnCl₄ | CH₂Cl₂, -78 °C | Homoallylic alcohol | 88:12 | 81 | Fictional Example |

The research in this area underscores the potential of this compound as a reliable and stereoselective reagent in the challenging field of natural product synthesis. Future advancements in catalytic and asymmetric variants of allylgermane additions are anticipated to further solidify its position in the synthetic organic chemist's toolkit for the construction of complex, biologically important molecules.

Computational and Theoretical Studies on Allyltrimethylgermane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic environment of a molecule. For allyltrimethylgermane, these calculations reveal how the distribution of electrons and the nature of the molecular orbitals dictate its intrinsic properties and chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital being associated with a specific energy level. In this compound, the key frontier molecular orbitals are derived from the π-system of the allyl group and are perturbed by the presence of the trimethylgermyl substituent. The π-system consists of three primary molecular orbitals: a bonding orbital (π), a non-bonding orbital (n), and an antibonding orbital (π*). researchgate.net

The trimethylgermyl group influences these orbitals through two main effects:

Inductive Effect: Germanium is less electronegative than carbon, leading to a slight inductive donation of electron density towards the allyl group.

Hyperconjugation: The σ-electrons of the Carbon-Germanium bond can overlap with the π-system of the allyl group. This interaction, known as σ-π hyperconjugation, raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher energy HOMO generally indicates increased nucleophilicity.

These electronic effects result in a specific charge distribution across the molecule. Quantum chemical calculations, such as Mulliken population analysis, can quantify the partial charges on each atom. The terminal carbon of the allyl group (γ-carbon) typically bears a more negative charge than the other carbons, making it a primary site for electrophilic attack.

Table 1: Illustrative Mulliken Charge Distribution for this compound This table presents hypothetical data representative of what would be obtained from a quantum chemical calculation to illustrate charge distribution.

| Atom | Predicted Partial Charge (a.u.) |

| Ge | +0.45 |

| C (alpha) | -0.15 |

| C (beta) | +0.05 |

| C (gamma) | -0.25 |

| C (methyl) | -0.20 |

This compound is not a rigid molecule; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis using computational methods helps identify the most stable (lowest energy) conformers and the energy barriers between them.

The rotation around the Cα-Cβ bond and the Cα-Ge bond is of particular interest. The bulky trimethylgermyl group exerts a significant steric influence, meaning it physically hinders certain rotational arrangements. The lowest energy conformers are typically those that minimize steric clash between the trimethylgermyl group and the vinyl moiety. These preferred conformations can affect reactivity by making one face of the double bond more accessible to incoming reagents than the other, thereby influencing the stereochemical outcome of reactions.

Table 2: Hypothetical Relative Energies of this compound Conformers This table provides an example of data from a conformational analysis study, showing the relative stability of different rotational isomers.

| Conformer (Dihedral Angle Cγ-Cβ-Cα-Ge) | Relative Energy (kcal/mol) |

| anti-periplanar (180°) | 0.00 |

| syn-clinal (60°) | +2.5 |

| syn-periplanar (0°) | +5.0 (Sterically hindered) |

Prediction of Reactivity and Selectivity through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and, by extension, the reactivity of molecules. pmf.unsa.badergipark.org.tr For this compound, DFT is instrumental in mapping out potential reaction pathways and predicting the most likely outcomes of a chemical transformation.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. johnhogan.infowikipedia.orgpressbooks.pub Characterizing this fleeting structure is crucial for understanding the reaction's kinetics. DFT calculations can locate the geometry of the transition state on the potential energy surface. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as they transform from reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate.

Table 3: Example DFT Parameters for a Hypothetical Transition State (Electrophilic Addition of H+ to this compound) This table illustrates the type of data generated from a DFT transition state calculation.

| Parameter | Value |

| Forming Bond Length (Cγ - H) | 1.8 Å |

| Breaking Bond Length (Cβ = Cγ) | 1.4 Å |

| Activation Energy (ΔG‡) | 15 kcal/mol |

| Imaginary Frequency | -450 cm⁻¹ |

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed energy profile for a proposed reaction mechanism. mdpi.com This profile provides a visual representation of the energy changes that occur throughout the reaction. For reactions of this compound, such as its addition to an aldehyde, DFT can elucidate the step-by-step pathway. It can help determine whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates) and can identify the rate-determining step—the step with the highest energy barrier. johnhogan.info

Table 4: Illustrative Relative Energy Profile for a Reaction of this compound This table shows hypothetical relative energies for the key points along a reaction coordinate, as would be determined by DFT.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.0 |

| Intermediate | +5.0 |

| Transition State 2 (TS2) | +12.0 |

| Products | -10.0 |

In Silico Design of Novel this compound-Mediated Transformations

Beyond analyzing existing reactions, computational chemistry serves as a tool for in silico (computer-based) design of new chemical transformations. nih.govdrugtargetreview.com By leveraging the understanding gained from electronic structure and reactivity calculations, chemists can predict how modifications to reactants or catalysts might lead to new and useful reactions.

For this compound, this could involve:

Screening Catalysts: Computationally evaluating a library of potential catalysts (e.g., Lewis acids) to identify which ones would most effectively lower the activation energy for a desired reaction.

Predicting Substrate Scope: Simulating reactions with various electrophiles or other coupling partners to predict which substrates would react efficiently with this compound.

Designing Novel Ligands: For transition-metal-catalyzed reactions involving this compound, DFT can be used to design ligands that tune the metal center's electronic and steric properties to favor a specific reaction pathway or enhance selectivity.

This predictive power accelerates the discovery process, allowing researchers to prioritize more promising experimental avenues and reduce the time and resources spent on trial-and-error synthesis. nih.gov

Advanced Spectroscopic Characterization in Mechanistic and Application Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating reaction mechanisms, offering detailed structural and quantitative information in a non-destructive manner. khanacademy.orgresearchgate.net For allyltrimethylgermane, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure and monitoring its consumption during chemical reactions.

In a typical reaction, such as an electrophilic addition to the allyl group, NMR spectroscopy allows for real-time tracking of the reaction progress. The disappearance of the characteristic signals of the vinyl protons and the allylic methylene (B1212753) protons, coupled with the emergence of new signals corresponding to the product, provides direct evidence of the transformation. Kinetic analysis can be performed by integrating these signals over time, yielding rate constants and mechanistic insights into the reaction pathway. researchgate.netdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|---|

| (CH₃)₃Ge- | ¹H | 0.0 - 0.2 | Singlet (s) | Methyl protons on Germanium |

| -CH₂- | ¹H | 1.5 - 1.7 | Doublet (d) | Allylic methylene protons |

| =CH₂ | ¹H | 4.7 - 4.9 | Multiplet (m) | Terminal vinyl protons |

| -CH= | ¹H | 5.7 - 5.9 | Multiplet (m) | Internal vinyl proton |

| (CH₃)₃Ge- | ¹³C | -3.0 - 0.0 | Quartet (q) | Methyl carbons on Germanium |

| -CH₂- | ¹³C | 20 - 25 | Triplet (t) | Allylic methylene carbon |

| =CH₂ | ¹³C | 110 - 115 | Triplet (t) | Terminal vinyl carbon |

Mass Spectrometry Techniques (e.g., MALDI-TOF) for Polymer Analysis and Reaction Diagnostics

Mass spectrometry (MS) is a powerful tool for analyzing reaction mixtures and characterizing complex molecules like polymers. For applications involving this compound, particularly in polymer science, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an invaluable technique for polymer characterization. epdf.pubresearchgate.net

This compound is known to participate in copolymerization reactions with monomers such as styrene (B11656) and methyl methacrylate (B99206). researchgate.net The resulting copolymers possess unique properties influenced by the incorporation of the germanium-containing monomer. MALDI-TOF MS allows for the precise determination of the polymer's molecular weight distribution. Unlike techniques that provide only average values, MALDI-TOF can resolve individual polymer chains, providing a detailed picture of the polymer sample. epdf.pub

Key information obtained from a MALDI-TOF analysis of a poly(styrene-co-allyltrimethylgermane) sample would include:

Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of all the polymer chains in the sample.

Weight-Average Molecular Weight (Mₙ): An average that takes into account the weight of each polymer chain, which is more sensitive to the presence of high-mass chains.

Polydispersity Index (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which quantifies the breadth of the molecular weight distribution. A value close to 1.0 indicates a very uniform polymer.

This data is crucial for quality control and for correlating the polymer's structure with its macroscopic properties.

Table 2: Illustrative MALDI-TOF MS Data for a Hypothetical Poly(styrene-co-allyltrimethylgermane) Sample

| Parameter | Description | Example Value |

|---|---|---|

| Mₙ (Da) | Number-Average Molecular Weight | 8,500 |

| Mₙ (Da) | Weight-Average Molecular Weight | 9,100 |

| Đ (Mₙ/Mₙ) | Polydispersity Index | 1.07 |

| Repeat Unit Mass 1 (Da) | Mass of Styrene | 104.15 |

Vibrational Spectroscopy (IR, Raman) for Probing Intermediates and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" that is highly sensitive to chemical bonding and structure. These methods are exceptionally useful for monitoring the progress of reactions involving this compound by tracking the disappearance of reactant functional groups and the appearance of product bands.

The allyl group of this compound has several characteristic vibrations that can be easily monitored:

C=C Stretch: A moderately strong band in the IR and a strong band in the Raman spectrum, typically appearing around 1630-1640 cm⁻¹.

=C-H Stretch: A medium intensity band in the IR spectrum above 3000 cm⁻¹.

=CH₂ Wag: A strong band in the IR spectrum around 910 cm⁻¹.

During a reaction where the allyl double bond is consumed (e.g., hydrogermylation, polymerization, or addition reactions), the intensities of these characteristic bands will decrease. By monitoring the intensity of the C=C stretching vibration, for instance, one can follow the kinetics of the reaction in real-time. This approach is particularly powerful when coupled with in-situ probes (e.g., ATR-FTIR or Raman fiber optics), allowing for continuous monitoring without sample extraction.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are estimated frequency ranges for characteristic functional groups. Actual experimental values may vary.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Aliphatic C-H bonds in methyl groups |

| C-H Stretch (sp²) | IR, Raman | 3000 - 3100 | Vinylic C-H bonds |

| C=C Stretch | IR, Raman | 1630 - 1640 | Allyl double bond; key for reaction monitoring |

| CH₂ Scissor | IR | 1410 - 1420 | Methylene group deformation |

| =CH₂ Wag (Out-of-Plane) | IR | 905 - 915 | Terminal vinyl group; strong, characteristic band |

Photoelectron Spectroscopy for Understanding Electronic Properties

Photoelectron spectroscopy (PES) is a powerful technique that provides direct insight into the electronic structure of molecules by measuring the binding energies of their electrons. khanacademy.orglibretexts.orgyoutube.com By irradiating a molecule with high-energy photons (e.g., UV or X-rays), electrons are ejected, and their kinetic energies are measured. This allows for the determination of ionization potentials, which correspond to the energies of the molecular orbitals. libretexts.org

For this compound, PES is particularly useful for studying the interaction between the germanium-carbon bond and the adjacent π-system of the allyl group. This phenomenon, known as σ-π hyperconjugation, involves the delocalization of electrons from the filled σ(Ge-C) bonding orbital into the empty π* antibonding orbital of the C=C double bond. wikipedia.org

This hyperconjugative interaction has two significant consequences that can be observed with PES:

It raises the energy of the highest occupied molecular orbital (HOMO), which is primarily π-bonding in character.

It lowers the energy of the σ(Ge-C) orbital.

The raising of the HOMO energy results in a lower first ionization potential for this compound compared to related compounds that lack this interaction, such as propene or a simple alkylgermane. This stabilization is a key feature of its electronic structure and influences its reactivity, particularly towards electrophiles at the double bond. Theoretical calculations on related allylgermane systems have supported this model of electronic interaction.

Table 4: Comparison of First Ionization Potentials (IP) Illustrating the Effect of σ-π Hyperconjugation Note: Values are representative for illustrating the electronic effect and may not be specific to the trimethylgermyl derivative.

| Compound | Key Structural Feature | Typical First IP (eV) | Electronic Effect |

|---|---|---|---|

| Propene | C=C π system | ~9.7 | Baseline π-system energy |

| Tetramethylgermane | Ge-C σ bonds only | ~9.9 | No π-system for interaction |

Polymer Chemistry and Material Science Applications of Allyltrimethylgermane

Copolymerization Studies with Organic Monomers (e.g., Styrene (B11656), Methyl Methacrylate)

Allyl monomers are known to be less reactive in radical polymerization compared to vinyl monomers due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer, leading to a stable, less reactive allylic radical. This can result in low molecular weight polymers and slower polymerization rates. The copolymerization of allyl alcohol with styrene, for instance, requires a large excess of the allyl monomer to achieve incorporation into the polymer chain googleapis.com.

In the context of allyl germanes, the electronic effects of the germyl (B1233479) group could influence the reactivity of the allyl double bond. However, without experimental data on reactivity ratios, any discussion on the precise behavior of allyltrimethylgermane in copolymerization with styrene and methyl methacrylate (B99206) remains speculative. Reactivity ratios (r1 and r2) are crucial for predicting the composition and structure of the resulting copolymer. For a hypothetical copolymerization between this compound (M1) and a vinyl monomer (M2), the reactivity ratios would be determined by the rate constants of the various propagation steps.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of an Allyl Monomer (M1) with a Vinyl Monomer (M2)

| r1 (Allyl Monomer) | r2 (Vinyl Monomer) | r1 * r2 | Resulting Copolymer Structure |

| < 1 | > 1 | < 1 | Random copolymer with a higher proportion of the vinyl monomer. |

| ≈ 0 | > 1 | ≈ 0 | Tendency towards alternation, but dominated by the vinyl monomer. |

| < 1 | < 1 | < 1 | Alternating copolymer. |

Note: This table represents general trends for allyl/vinyl copolymerizations and is not based on experimental data for this compound.

Further research is necessary to determine the specific reactivity ratios for this compound with common organic monomers to fully understand its potential in creating novel copolymeric materials.

Investigation of Germanium-Initiated Polymerization Mechanisms

Certain organogermanium compounds, particularly acylgermanes, have been investigated as photoinitiators for radical polymerization. nih.govgoogle.com These compounds can undergo cleavage upon exposure to light to generate germanium-centered radicals, which can then initiate the polymerization of vinyl monomers. The efficiency of these initiators is dependent on the structure of the acylgermane and the wavelength of the light used.

While this compound itself is not an acylgermane, the possibility of it or its derivatives participating in initiation processes cannot be entirely ruled out, especially under specific conditions such as photolysis or in the presence of other reagents. For instance, the Ge-C bond in some organogermanium compounds can be cleaved to generate radicals. rsc.org However, there is no direct evidence in the reviewed literature to suggest that this compound can act as a conventional thermal or photoinitiator for the polymerization of monomers like styrene or methyl methacrylate. The primary mode of its participation in polymerization is expected to be through the reactivity of its allyl group.

Role of this compound as a Precursor in Germanium-Containing Polymer Synthesis

The synthesis of polymers containing germanium in the main chain or as pendant groups is an area of growing interest due to the unique electronic and optical properties that germanium can impart. researchgate.net Organogermanium compounds are essential precursors for the synthesis of these materials. While specific examples of using this compound for the synthesis of high molecular weight germanium-containing polymers are not prominent in the literature, its structure suggests its potential as a monomer for such purposes.

Homopolymerization of this compound would lead to a polymer with trimethylgermyl groups pendant to the main chain. The properties of such a polymer would be significantly influenced by the presence of the germanium atoms. For instance, polygermanes, which have a backbone of germanium atoms, exhibit interesting electronic properties. researchgate.net While a polymer derived from this compound would have a carbon backbone, the proximity of the germyl groups could still lead to novel material characteristics.

The synthesis of such polymers could potentially be achieved through radical polymerization, although, as mentioned, challenges with degradative chain transfer in allyl polymerization would need to be addressed. e3s-conferences.org

Potential for Deposition of Germanium-Based Thin Films and Advanced Materials

Organogermanium compounds are widely used as precursors in chemical vapor deposition (CVD) and related techniques for the deposition of germanium-containing thin films. ias.ac.ingoogle.com These films have applications in electronics and optics. The choice of precursor is critical as it influences the deposition temperature, film purity, and morphology.

Precursors for CVD should ideally be volatile, thermally stable at moderate temperatures, but decompose cleanly at higher temperatures to deposit the desired material. Organogermanium compounds like tetraethylgermane (B1293566) and various germane (B1219785) derivatives have been explored for this purpose. semanticscholar.org

This compound, being a liquid with a potentially suitable vapor pressure, could be a candidate as a precursor for the deposition of germanium or germanium-containing films. The thermal decomposition of this compound would likely involve the cleavage of the allyl-germanium bond. The trimethylgermyl fragment could then decompose further to deposit germanium. The presence of carbon from the organic ligands is a potential source of contamination in the deposited films, a common challenge when using organometallic precursors. ias.ac.in

Table 2: Comparison of Potential Organogermanium Precursors for CVD

| Precursor | Chemical Formula | Physical State | Deposition Technique | Potential Advantages | Potential Disadvantages |

| Germane | GeH₄ | Gas | CVD | High purity Ge films | Toxic and pyrophoric gas |

| Tetraethylgermane | Ge(C₂H₅)₄ | Liquid | MOCVD | Liquid precursor, easier handling | Carbon incorporation |

| Diethyl germanium bis-picolinate | [Et₂Ge(O₂CC₅H₄N)₂] | Solid | AACVD | Stable solid precursor | Potential for complex decomposition pathways |

| This compound | CH₂=CHCH₂Ge(CH₃)₃ | Liquid | MOCVD (Hypothetical) | Liquid precursor, potentially lower decomposition temperature | Potential for carbon contamination |

Note: The suitability of this compound as a CVD precursor is hypothetical and requires experimental validation.

The development of new precursors is crucial for advancing the deposition of high-quality germanium-based materials for next-generation electronic and photonic devices. This compound represents a class of compounds that warrants further investigation in this context.

Future Directions and Emerging Research Avenues for Allyltrimethylgermane Chemistry

Development of Asymmetric Catalytic Methodologies Utilizing Allyltrimethylgermane

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While the allylation of carbonyl compounds is a powerful carbon-carbon bond-forming reaction, the development of asymmetric catalytic methods that employ this compound remains a significant and largely unexplored challenge. Future research will likely focus on the design and application of chiral catalysts to control the stereochemical outcome of reactions involving this reagent.

A promising approach lies in the use of chiral Lewis acids . These catalysts can coordinate to the carbonyl oxygen of an aldehyde or ketone, activating it towards nucleophilic attack by the allyl group of this compound. The chiral environment provided by the Lewis acid would then direct the approach of the nucleophile, leading to the preferential formation of one enantiomer of the homoallylic alcohol product. While analogous reactions using allylsilanes and allylstannanes have seen considerable success, the development of similar systems for allylgermanes is still in its infancy. The distinct reactivity and electronic properties of the germanium center may necessitate the design of novel chiral ligands and catalytic systems.

Another avenue of exploration is the use of chiral Brønsted acids as catalysts. These can activate the carbonyl group through hydrogen bonding, offering an alternative to metal-based Lewis acids and promoting greener chemical transformations. The development of highly acidic and sterically demanding chiral Brønsted acids could provide the necessary enantiocontrol for the allylation of aldehydes and imines with this compound.

Furthermore, transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions represent a significant opportunity. In these reactions, a transition metal catalyst, typically palladium or iridium, bearing a chiral ligand, would activate an allylic electrophile, which then reacts with a nucleophile. While this compound is traditionally used as a nucleophile, its potential as a precursor to a catalytically generated allylmetal species in asymmetric transformations warrants investigation.

The table below summarizes potential catalytic systems and their expected outcomes for the asymmetric allylation using this compound.

| Catalytic System | Catalyst Type | Substrate | Expected Product | Potential Advantages |

| Chiral Lewis Acid (e.g., Ti, B, Cu-based) | Metal-Ligand Complex | Aldehyde, Ketone | Enantioenriched Homoallylic Alcohol | High enantioselectivity, well-established principles from analogous silane (B1218182) chemistry. |

| Chiral Brønsted Acid (e.g., phosphoric acids) | Organocatalyst | Aldehyde, Imine | Enantioenriched Homoallylic Alcohol/Amine | Metal-free, environmentally benign conditions. |

| Transition Metal (e.g., Pd, Ir) with Chiral Ligand | Metal-Ligand Complex | Allylic Electrophile | Enantioenriched Allylic Compound | Potential for diverse substrate scope and high stereocontrol. |

This table is illustrative of potential future research directions and does not represent currently established methods with this compound.

Exploration of Bio-Inspired Transformations Involving Organogermanium Species

Nature provides a rich source of inspiration for the development of new chemical reactions and processes. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes. While the biological role of germanium is not as well-defined as other elements, organogermanium compounds have been shown to interact with biological systems, suggesting the potential for developing bio-inspired transformations. mdpi.com

One area of interest is the development of biomimetic allylation reactions . In biological systems, the allylation of various substrates is a key step in the biosynthesis of many natural products, often catalyzed by prenyltransferase enzymes. Research could focus on designing synthetic systems where this compound acts as an allyl donor in a manner that mimics these enzymatic processes. This could involve the use of host-guest chemistry, where a synthetic receptor binds both the substrate and this compound, facilitating a selective reaction within a confined, enzyme-like environment.

Furthermore, the unique properties of the germanium atom could be exploited in bio-orthogonal chemistry . These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of germanium-specific bio-orthogonal reactions involving this compound could enable the targeted labeling and modification of biomolecules in a cellular environment.

Another emerging avenue is the use of organogermanium compounds to influence biological processes. For instance, some organogermanium compounds have been shown to interact with saccharides, promoting specific isomerizations. nih.gov While not a direct transformation of this compound itself, this highlights the potential for organogermanium species to act as catalysts or promoters in bio-relevant transformations. Future work might explore if the trimethylgermyl group, delivered via reagents like this compound, can be used to modify biomolecules and influence their function in a bio-inspired manner.

Integration of this compound in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. tue.nlvapourtec.com The integration of this compound into these modern synthetic platforms is a logical next step to enhance its utility and accessibility.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. tue.nl This technology is particularly well-suited for handling reactive organometallic reagents like this compound. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing the risk of runaway reactions. Furthermore, the ability to generate and immediately consume reactive intermediates in a flow system can enable transformations that are difficult or hazardous to perform in a batch setting. Future research will likely focus on developing robust flow protocols for the synthesis and subsequent reactions of this compound, including its use in multi-step sequences. illinois.edu

Automated synthesis platforms combine robotics and software to perform chemical reactions with minimal human intervention. nih.govrsc.org These systems can be used to rapidly screen reaction conditions, optimize yields, and synthesize libraries of compounds for drug discovery and materials science. The development of standardized protocols for the use of this compound in automated synthesizers would significantly accelerate research in this area. This would involve creating stable formulations of the reagent and developing compatible reaction modules for common transformations, such as Lewis acid-mediated allylations.

The table below outlines the potential benefits of integrating this compound into these advanced synthetic platforms.

| Technology | Key Features | Advantages for this compound Chemistry |

| Flow Chemistry | Continuous processing, microreactors, precise control of reaction parameters. | Enhanced safety, improved heat transfer, potential for generating and using reactive intermediates, easier scale-up. |

| Automated Synthesis | Robotic handling, high-throughput screening, automated purification. | Rapid reaction optimization, synthesis of compound libraries, increased reproducibility, and efficiency. |

Applications in Nanoscience and Advanced Functional Materials Beyond Bulk Polymers

The unique electronic and physical properties of germanium make it a valuable component in advanced materials. This compound, with its reactive allyl group and germanium core, is a promising precursor for the synthesis of novel nanomaterials and functional polymers.

In nanoscience , this compound can serve as a precursor for the synthesis of germanium nanoparticles (GeNPs) and germanium-containing quantum dots . nih.govnih.gov The size and properties of these nanomaterials can be tuned by carefully controlling the reaction conditions during the decomposition of the organogermanium precursor. The allyl group could also be utilized for the surface functionalization of nanoparticles, allowing for their integration into various matrices or for the attachment of biomolecules for sensing and imaging applications. Research in this area may lead to the development of new materials for applications in electronics, optoelectronics, and catalysis. nih.gov

Beyond traditional bulk polymers, this compound can be used to create advanced functional materials with tailored properties. The allyl group can participate in various polymerization reactions, such as radical or transition-metal-catalyzed polymerizations, to produce germanium-containing polymers . researchgate.netresearchgate.net These materials may exhibit interesting optical and electronic properties due to the presence of the germanium atoms in the polymer backbone or as side chains. Potential applications include new types of photoresists, dielectric layers, and materials for organic light-emitting diodes (OLEDs).

Furthermore, the reactivity of the allyl group can be exploited to graft this compound onto surfaces, creating germanium-functionalized materials . These modified surfaces could have applications in areas such as catalysis, sensing, and as adhesion promoters. The ability to precisely control the surface chemistry at the molecular level is a key advantage of this approach.

| Application Area | Material Type | Potential Function of this compound |

| Nanoscience | Germanium Nanoparticles, Quantum Dots | Precursor for Ge core, surface functionalization via the allyl group. |

| Functional Polymers | Germanium-Containing Polymers | Monomer for polymerization, introducing Ge into the polymer structure. |

| Surface Science | Germanium-Functionalized Surfaces | Grafting agent to modify surface properties. |

Q & A

Q. What role does this compound play in radical polymerization or photochemical reactions, and how can competing pathways (e.g., Ge–C homolysis vs. allylic radical formation) be distinguished?

- Methodological Answer: Use ESR spectroscopy to detect transient germyl radicals under UV irradiation. Compare quantum yields with silane/tin analogues using actinometry. Employ radical traps (e.g., TEMPO) to identify intermediates. For polymerization studies, conduct MALDI-TOF analysis of polymer end-groups to confirm Ge-initiated chains versus side reactions .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in novel applications, and what experimental validations are critical to address model limitations?

- Methodological Answer: Parameterize Ge–C bond dissociation energies using high-level ab initio methods (CCSD(T)). Validate predictions with kinetic isotope effect (KIE) studies or X-ray absorption spectroscopy (XAS) to probe electronic structure. Reconcile discrepancies between simulated and experimental reaction barriers by refining solvation models or entropy corrections .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in reported catalytic efficiencies of this compound across studies (e.g., conflicting turnover numbers)?

- Methodological Answer: Systematically replicate experiments using identical substrates, catalysts, and conditions. Control for variables like trace oxygen/moisture (via Schlenk techniques) or catalyst pre-activation. Perform meta-analyses of published data to identify trends (e.g., ligand steric effects). Publish detailed protocols with raw data in supplementary materials to enhance reproducibility .

Q. What strategies are effective for isolating and characterizing low-stability intermediates in this compound-involved reactions?

- Methodological Answer: Use cryogenic trapping (–78°C) combined with in-situ FTIR or UV-vis spectroscopy. For organometallic intermediates, employ X-ray crystallography (if crystalline) or EXAFS for structural insights. Cross-reference with computational intermediates (NBO analysis) to confirm electronic configurations .

Experimental Design

Q. How can researchers design robust kinetic studies to evaluate this compound’s reactivity in multi-component reactions?

- Methodological Answer: Use stopped-flow techniques for rapid mixing and real-time monitoring. Employ isotopic labeling (<sup>13</sup>C-allyl groups) to track reaction pathways via NMR. Incorporate control experiments (e.g., catalyst-free conditions) to rule out non-catalytic pathways. Validate reproducibility across ≥3 independent trials .

Q. What are the best practices for integrating this compound into green chemistry frameworks (e.g., solvent selection, atom economy)?

- Methodological Answer: Assess solvent sustainability using E-factor calculations and substitute halogenated solvents with bio-based alternatives (e.g., limonene). Quantify atom economy in Ge-transfer reactions and compare with silicon/tin systems. Use life-cycle analysis (LCA) to evaluate environmental impacts of scaled-up protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.